molecular formula C₁₀H₁₅NO₃S B1139962 (1S)-(+)-(10-Camphorsulfonyl)oxaziridine CAS No. 104322-63-6

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Cat. No. B1139962
M. Wt: 229.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves several key steps starting from camphor or camphorsulfonic acid. One method involves converting the camphorsulfonic acid to its corresponding acid chloride, then to the sulfonamide, followed by transformation into the sulfonylimine and finally to the oxaziridine through oxidation. This process demonstrates the preservation of absolute configuration while reversing the sign of optical rotation at different stages (Cermak & Wiemer, 1999). Efficient large-scale synthesis procedures have also been reported, offering high yields of chiral oxidizing reagents from camphorsulfonyl imine (Mergelsberg et al., 1992).

Molecular Structure Analysis

The molecular structure of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine has been elucidated through various analytical techniques, including X-ray crystallography. These studies have confirmed its chiral structure and have been fundamental in understanding its reactivity and selectivity in chemical reactions (Meladinis et al., 1989).

Chemical Reactions and Properties

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is highly efficient in the asymmetric oxidation of sulfides to sulfoxides and for the hydroxylation of enolates, often achieving high enantioselectivities. The chemical's properties allow for its use in a wide range of enantioselective oxidations, making it a valuable tool in the synthesis of chiral molecules (Davis et al., 1992).

Physical Properties Analysis

The physical properties of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, including its melting point, boiling point, and solubility in various solvents, are critical for its handling and application in laboratory settings. However, specific details on these properties require further exploration in the literature.

Chemical Properties Analysis

The chemical properties of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, such as its reactivity with different functional groups, stability under various conditions, and its role in catalysis, are of significant interest. Its ability to act as an electrophilic oxidant with high enantioselectivity is particularly noteworthy. Studies have shown that the compound's efficiency and selectivity as an oxidizing agent are not directly correlated with its redox potential or NMR chemical shifts, suggesting that steric effects play a crucial role in its behavior (Meladinis et al., 1990).

Scientific Research Applications

  • Synthesis of Derivatives

    (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used in the synthesis of optically active derivatives from camphorsulfonic acid. This process demonstrates the relationship between absolute configuration and optical rotation, with applications in practical organic laboratory experiments (Cermak & Wiemer, 1999).

  • Asymmetric Synthesis

    This compound plays a role in the asymmetric synthesis of proton pump inhibitors. It activates prochiral sulfide, enhancing reactivity and enantioselectivity (Mahale et al., 2010).

  • Antifungal Synthesis

    It is used for preparing key intermediates in the synthesis of azole antifungals, demonstrating excellent enantiomeric excess and high chemical yield (Gala et al., 1996).

  • Chiral Synthesis

    The compound is involved in the chiral synthesis of various compounds, such as α-hydroxy phosphonates, through enantioselective hydroxylation (Pogatchnik & Wiemer, 1997).

  • Enantiomeric Separation

    It is used in the enantiomeric separation of its isomers by normal-phase high-performance liquid chromatography, important in the quantitative determination of isomers in bulk drugs (Jadhav & Pathare, 2015).

  • Oxidizing Agent

    It acts as a chiral oxidizing agent in various reactions, for instance, in the sulfoxidation of bis(ethylenedithio)-tetrathiafulvalene to chiral sulfoxides (Chas et al., 2008).

  • Organic Synthesis

    The compound finds extensive use in organic synthesis, particularly in stereo- and regioselective oxidation of nucleophiles and in cycloaddition reactions (Davis, 2018).

Future Directions

The reactivity of perfluorinated oxaziridines, including “(1S)-(+)-(10-Camphorsulfonyl)oxaziridine”, should be explored more, especially in C-H activation reactions6. N-transfer oxaziridines are very useful for electrophilic amination processes6.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(1S,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10?,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJBUGPGFNISJ-INKAGXRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,8S)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

CAS RN

104322-63-6
Record name (1S)-(+)-(10-Camphorsulphonyl)oxaziridine
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